N-(3-aminonaphthalen-1-yl)acetamide

概要

説明

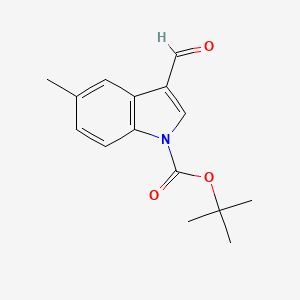

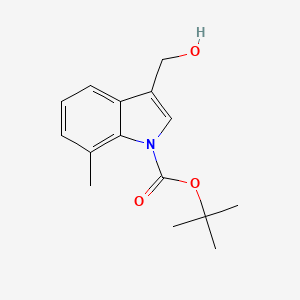

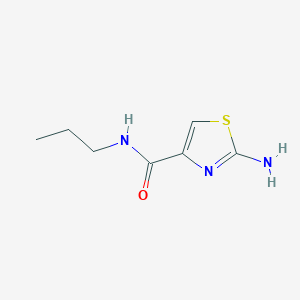

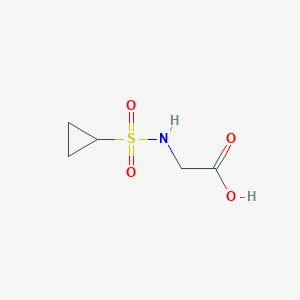

“N-(3-aminonaphthalen-1-yl)acetamide” is an organic compound with the formula C12H12N2O . It is a derivative of acetamide and naphthalene, with an amine group attached to the 3-position of the naphthalene ring .

Synthesis Analysis

The synthesis of “this compound” involves several steps . The process starts with nitrobenzene at 150°C, followed by a reaction with diphenyl ether. The final step involves a reaction with aqueous hydrochloric acid .Physical And Chemical Properties Analysis

“this compound” is a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available data.科学的研究の応用

Drug Metabolism and Toxicity

- Enzymatic N-acetylation of Carcinogenic Aromatic Amines : Research has shown that liver cytosol from various mammalian species can carry out the N-acetylation of carcinogenic arylamines, such as 2-aminonaphthalene. This process, facilitated by the N-acetyltransferase enzyme system, plays a crucial role in the metabolic activation and detoxification of carcinogenic amines. The efficiency of this enzymatic activity varies across species and is linked to susceptibility to organ-specific carcinogenesis (Lower & Bryan, 1973).

Analytical Chemistry Applications

- Simultaneous Determination of Caffeine and Paracetamol : A novel method using a poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified glassy carbon electrode has been developed for the simultaneous determination of caffeine and paracetamol. This method showcases the application of naphthalene derivatives in enhancing analytical techniques for drug analysis (Tefera et al., 2016).

Synthetic Chemistry

- Chemoselective Acetylation for Drug Synthesis : Research into chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, has shown the utility of naphthalene derivatives in facilitating specific chemical transformations. This process uses immobilized lipase as a catalyst, demonstrating an innovative approach to synthesizing pharmacologically active compounds (Magadum & Yadav, 2018).

Molecular Probing and Drug Design

- Genetic Incorporation of Fluorescent Probes : The fluorescent amino acid derivative, 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap), has been genetically incorporated into proteins in yeast. This demonstrates the application of naphthalene derivatives in creating fluorescent probes for studying protein structure and dynamics, offering valuable tools for biological research and drug design (Lee et al., 2009).

Safety and Hazards

The safety data sheet for “N-(3-aminonaphthalen-1-yl)acetamide” provides several precautionary statements. These include keeping the substance away from heat/sparks/open flames/hot surfaces and avoiding contact with air and water due to possible violent reactions and flash fire . It also advises using personal protective equipment as required .

作用機序

Target of Action

It’s known that similar compounds have been used in the formation of biologically active compounds .

Mode of Action

It’s known that cyanoacetamide-n-derivatives, which are structurally related, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

Related compounds have been shown to be significantly involved in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding .

Result of Action

Related compounds have been observed to cause changes in the microscopic morphology of certain organisms, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts .

生化学分析

Biochemical Properties

It has been found that this compound can inhibit the growth of Rhizoctonia solani, a plant pathogenic fungus . The compound interacts with various enzymes and proteins within the fungus, leading to changes in its growth and development .

Cellular Effects

The cellular effects of N-(3-aminonaphthalen-1-yl)acetamide have been studied in the context of its antifungal activity. The compound causes changes in the microscopic morphology of R. solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . These changes suggest that the compound may influence cell function and cellular metabolism in R. solani .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that the compound inhibits the growth of R. solani by interacting with various enzymes and proteins within the fungus .

特性

IUPAC Name |

N-(3-aminonaphthalen-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8(15)14-12-7-10(13)6-9-4-2-3-5-11(9)12/h2-7H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYZGMFZGBKNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657011 | |

| Record name | N-(3-Aminonaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721970-24-7 | |

| Record name | N-(3-Aminonaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Tert-butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B1519846.png)

![2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1519847.png)